N-(2-アセチルフェニル)プロプ-2-エナミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

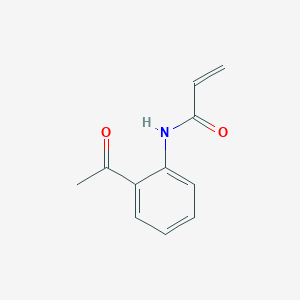

N-(2-ACETYLPHENYL)PROP-2-ENAMIDE: is a chemical compound with the molecular formula C11H11NO2This compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. It is used in various scientific research applications due to its unique chemical properties.

科学的研究の応用

Chemistry

In the realm of chemistry, N-(2-acetylphenyl)prop-2-enamide serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Condensation Reactions : Useful in forming larger molecular structures.

- Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds.

- Functionalization : Modifying its structure to enhance specific properties for targeted applications.

Biology

Biologically, this compound is being investigated for its potential as a probe in enzyme interaction studies. Its structural features make it a candidate for drug discovery and development. Key areas of focus include:

- Enzyme Inhibition : Studies suggest that N-(2-acetylphenyl)prop-2-enamide can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and inflammation.

- Antimicrobial Activity : Preliminary research indicates that the compound exhibits significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus .

Medicine

In medicinal chemistry, N-(2-acetylphenyl)prop-2-enamide is being explored for its pharmacological properties:

- Anti-inflammatory Effects : Research has shown that it may suppress the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX-2 inhibition have been reported to be comparable to established anti-inflammatory drugs .

- Anticancer Properties : The compound has demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. Mechanistic studies suggest that it may induce apoptosis or cell cycle arrest in cancerous cells .

Industrial Applications

In the industrial sector, N-(2-acetylphenyl)prop-2-enamide is utilized in the development of new materials with tailored properties. Its stability and reactivity make it suitable for applications such as:

- Polymers : Serving as a monomer or additive to enhance material properties.

- Coatings : Contributing to the formulation of protective coatings with improved durability and performance .

Table 1: Biological Activities of N-(2-Acetylphenyl)prop-2-enamide

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anti-inflammatory | COX-2 inhibition (IC50 comparable to celecoxib) | |

| Anticancer | Induction of apoptosis in cancer cells |

Table 2: Chemical Reactions Involving N-(2-Acetylphenyl)prop-2-enamide

| Reaction Type | Description | Applications |

|---|---|---|

| Condensation | Formation of larger organic molecules | Synthesis of drugs |

| Cross-Coupling | Carbon-carbon bond formation | Material development |

| Functionalization | Modification for enhanced properties | Targeted applications |

Case Studies

- Antimicrobial Study : A study conducted on derivatives similar to N-(2-acetylphenyl)prop-2-enamide demonstrated significant antimicrobial activity against common pathogens, with minimum inhibitory concentrations (MICs) reported at approximately 256 µg/mL .

- Cancer Research : Investigations into the anticancer properties revealed that compounds with structural similarities induced apoptosis in various cancer cell lines. The mechanisms involved included modulation of apoptotic pathways and inhibition of cell proliferation .

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models showed that N-(2-acetylphenyl)prop-2-enamide significantly reduced inflammation levels compared to control groups, highlighting its potential as an anti-inflammatory agent .

作用機序

Mode of Action

It is synthesized from a multicomponent ugi reaction involving 4(octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid . The compound’s interaction with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

It’s worth noting that compounds synthesized from ugi reactions have been reported to exhibit antifungal and antimicrobial activities . This suggests that the compound may interact with biochemical pathways related to these biological functions.

Result of Action

Compounds synthesized from ugi reactions have been reported to exhibit antifungal and antimicrobial activities , suggesting that N-(2-Acetylphenyl)prop-2-enamide may have similar effects.

Action Environment

It’s worth noting that the synthesis of the compound was achieved under ambient conditions , suggesting that it may be stable under a range of environmental conditions.

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical pathways .

Cellular Effects

It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of different dosages of N-(2-ACETYLPHENYL)PROP-2-ENAMIDE in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

This compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ACETYLPHENYL)PROP-2-ENAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 2-acetylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: N-(2-ACETYLPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

類似化合物との比較

N-(4-Acetylphenyl)-3-(5-ethyl-2-furanyl)-2-propenamide: Another compound with similar structural features but different substituents.

N-(2-Acetylphenyl)acrylamide: A closely related compound with slight variations in the chemical structure.

Uniqueness: N-(2-ACETYLPHENYL)PROP-2-ENAMIDE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

生物活性

N-(2-Acetylphenyl)prop-2-enamide, a member of the cinnamamide class, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that influence its interaction with biological systems, making it a subject of extensive research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

N-(2-Acetylphenyl)prop-2-enamide is classified as an amide with a prop-2-enamide backbone. The presence of the acetyl group on the phenyl ring significantly impacts its lipophilicity and potential receptor binding capabilities. The molecular formula is C11H11NO2, and its structure can be represented as follows:

The biological activity of N-(2-acetylphenyl)prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Notably, the compound has shown potential in the following areas:

- Antimicrobial Activity : Studies suggest that N-(2-acetylphenyl)prop-2-enamide exhibits antimicrobial properties by inhibiting bacterial growth through interference with critical metabolic processes.

- Anticancer Properties : The compound has demonstrated potential mechanisms involving apoptosis induction or cell cycle arrest in cancerous cells, indicating its possible role in cancer therapy.

- Anti-inflammatory Effects : The compound's structural features allow it to inhibit cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs. Preliminary studies have shown low micromolar IC50 values against COX-1 and COX-2.

Structure-Activity Relationships (SAR)

The biological activity of N-(2-acetylphenyl)prop-2-enamide is influenced by various substituents on its phenyl rings. Key findings from SAR studies include:

| Substituent | Effect on Activity |

|---|---|

| 2-Acetyl group | Enhances lipophilicity and receptor binding potential |

| Prop-2-enamide backbone | Critical for maintaining active conformation |

| Additional substituents | Modulate electronic properties affecting interactions |

Case Studies and Research Findings

Several studies have explored the biological activities of N-(2-acetylphenyl)prop-2-enamide and related compounds:

- Anticonvulsant Activity : Related cinnamamide derivatives have shown significant anticonvulsant effects in animal models, suggesting a potential mechanism involving modulation of neurotransmitter systems or ion channels.

- Inhibition of Leukotriene Receptors : Research has indicated that structural analogs can act as receptor antagonists for leukotriene B4, which plays a role in inflammatory responses .

- Clinical Potential : Some derivatives have progressed into clinical trials for inflammatory diseases, showcasing their therapeutic potential beyond laboratory settings .

特性

IUPAC Name |

N-(2-acetylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h3-7H,1H2,2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKIPAQMAWIMLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。